

A Comparative Spectroscopic Investigation of Substituted versus Unsubstituted Phenothiazine Nitriles

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Compound of Interest

Compound Name: *Phenothiazine-10-propionitrile*

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A detailed analysis for researchers and drug development professionals, providing key comparative spectroscopic data, experimental protocols, and insights into the structural and potential biological implications of substitution on the phenothiazine nitrile scaffold.

This guide presents a comparative spectroscopic analysis of unsubstituted 10H-phenothiazine-2-carbonitrile and its N-substituted aryl derivatives. By examining their respective ^1H NMR, ^{13}C NMR, FT-IR, and UV-Vis spectra, we aim to elucidate the electronic and structural effects of substitution at the 10-position of the phenothiazine ring system. This information is crucial for researchers in medicinal chemistry and materials science, aiding in the identification, characterization, and rational design of novel phenothiazine-based compounds.

Summary of Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the unsubstituted and a representative N-substituted phenothiazine nitrile.

Compound	¹ H NMR (ppm)	¹³ C NMR (ppm)	FT-IR (cm ⁻¹)	UV-Vis λ_{max} (nm)
10H- Phenothiazine-2- carbonitrile (Unsubstituted)	7.82 (brs, 1H, NH), 7.00-6.93 (m, 4H), 6.79 (t, J = 7.0 Hz, 2H), 6.71 (d, J = 8.0 Hz, 2H)[1]	143.6, 128.5, 127.4, 123.1, 118.6, 115.6[1]	~3350 (N-H stretch), ~2220 (C≡N stretch), 1600-1450 (C=C aromatic stretch)	254, 318[2]
10-(4- bromophenyl)-10 H-phenothiazine- 2-carbonitrile (Substituted)	8.05 (d, J = 2.1 Hz, 1H), 7.80 (d, J = 8.9 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.46 (dd, J = 8.9, 2.1 Hz, 1H), 7.31 (d, J = 8.9 Hz, 1H), 7.02–6.97 (m, 2H), 6.81–6.74 (m, 4H)	145.77, 141.68, 131.02, 130.71, 130.62, 129.33, 129.23, 127.98, 126.78, 123.00, 122.96, 120.67, 119.55, 115.62, 114.66, 114.00	~2225 (C≡N stretch), 1580- 1450 (C=C aromatic stretch)	~280, ~320

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker-AV (400 and 100 MHz, respectively) instrument.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet, brs = broad singlet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, the chemical shifts are reported in ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

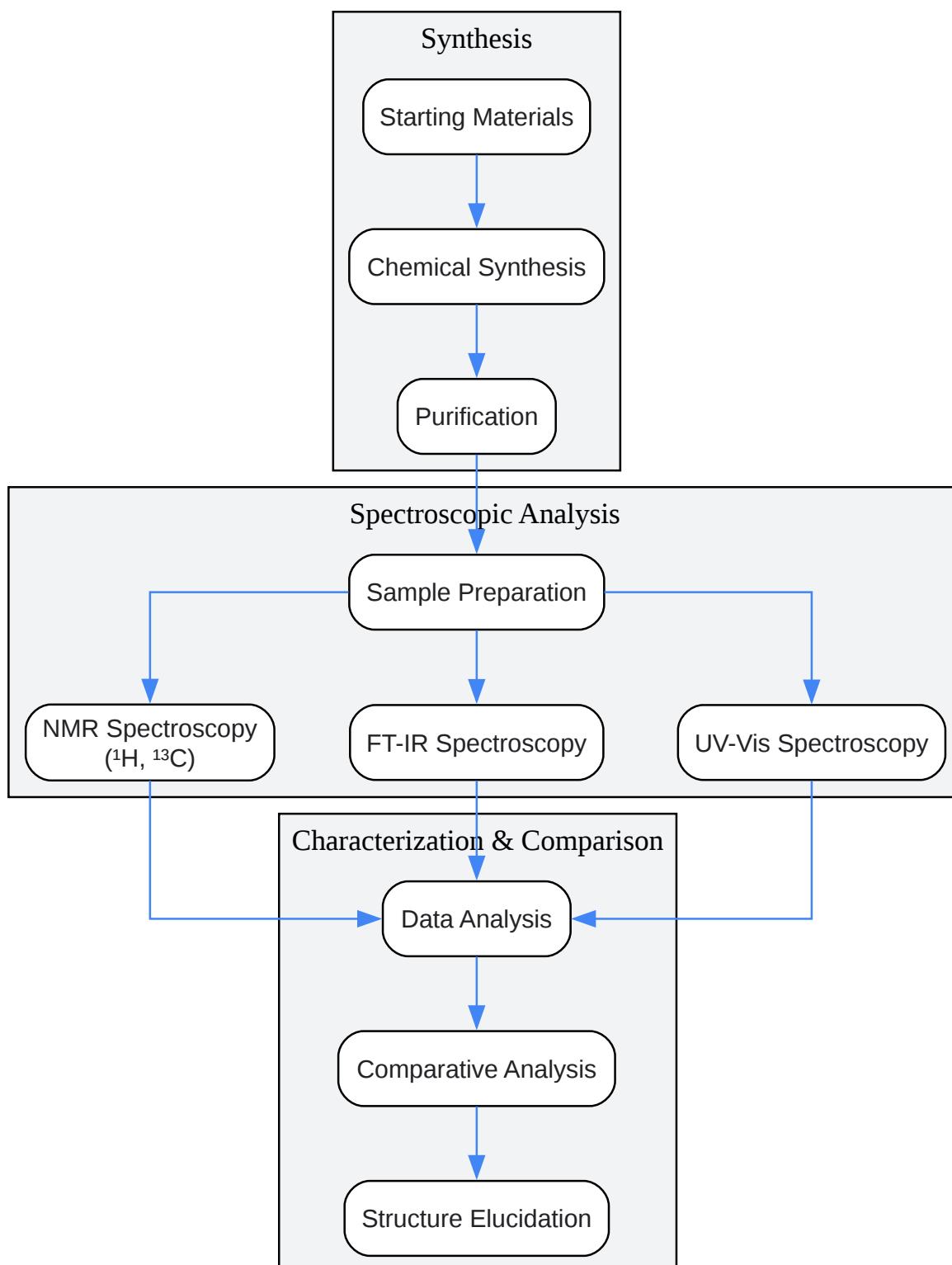
FT-IR spectra were recorded on a FT-IR spectrometer using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FT-IR instrument, and the spectrum was recorded in the range of 4000-400 cm^{-1} .

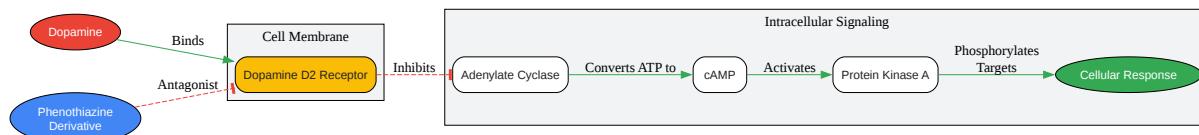
UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a UV-Vis spectrophotometer. Solutions of the compounds were prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 10^{-5} M. The absorbance was measured in a 1 cm quartz cuvette over a wavelength range of 200-800 nm. The wavelengths of maximum absorption (λ_{max}) were recorded.

Visualization of Experimental Workflow and Biological Context

To illustrate the general workflow of spectroscopic analysis and a potential biological target of phenothiazine derivatives, the following diagrams were generated using the DOT language.



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References

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- 2. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
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